molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt CAS No. 1047659-02-8

Entacapone sodium salt

カタログ番号 B1139416
CAS番号: 1047659-02-8
分子量: 327.27
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entacapone sodium salt is a potent, reversible, peripherally acting and orally active catechol-O-methyltransferase (COMT) inhibitor . It is used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy . The nitrocatechol-structured compound has a relative molecular mass of 305.29 .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . Another process for preparing Entacapone substantially free of Z-isomer from 3, 4-dihydroxy-5-Nitrobenzaldehyde and N, N-Dimethylcyano acetamide has been reported .


Molecular Structure Analysis

The molecular structure of Entacapone sodium salt is C14H14N3NaO5 . The nitro group at the position ortho to the hydroxyl group in the chemical structure of entacapone has been identified as a critical component for its potency and ability to inhibit COMT .


Chemical Reactions Analysis

The thermal decomposition kinetics of Entacapone have been investigated via thermogravimetric analysis under non-isothermal and isothermal conditions .


Physical And Chemical Properties Analysis

Entacapone sodium salt has a molecular weight of 327.27 . It is soluble in DMSO .

科学的研究の応用

  • Improving Levodopa Absorption in Parkinson's Disease : Entacapone enhances the efficacy of levodopa/dopadecarboxylase inhibitor (LD/DDI) formulations in Parkinson's disease by inhibiting catechol‐O‐methyltransferase (COMT). This inhibition aids in the absorption of co-administered salts, potentially enhancing levodopa absorption itself (Müller, Woitalla, Goetze, & Erdmann, 2008).

  • Enhancing Response to Levodopa in Parkinsonian Patients : In patients with Parkinson's disease experiencing motor fluctuations, entacapone has shown to significantly prolong the beneficial response to levodopa, improving "on" time and reducing "off" time (Rinne, Larsen, Sidén, & Worm‐Petersen, 1998).

  • Beneficial for Both Fluctuating and Non-Fluctuating Parkinson’s Patients : Entacapone is effective in both fluctuating and non-fluctuating patients with Parkinson’s disease, improving daily living activities and reducing levodopa requirements (Brooks & Sagar, 2003).

  • Safety in Mitochondrial Energy Production : Entacapone does not impair mitochondrial energy production, making it a safer option compared to other COMT inhibitors (Nissinen, Kaheinen, Penttilä, Kaivola, & Lindén, 1997).

  • Electrochemical Determination in Combination Therapies : Entacapone is often used in combination with levodopa and carbidopa for treating Parkinson’s disease. A novel nanocomposite electrode has been developed for the simultaneous determination of entacapone, levodopa, and carbidopa, showcasing its importance in combination drug therapies (Shoghi-Kalkhoran, Faridbod, Norouzi, & Ganjali, 2017).

  • Photodegradation Study and Stability Analysis : Studies on entacapone's photodegradation kinetics have been conducted, highlighting the importance of light protection during drug development and storage (Paim, Palma, Malesuik, & Steppe, 2010).

  • Metabolic Regulation through FTO-FOXO1 Regulatory Axis : Entacapone has been identified as an inhibitor of FTO, influencing metabolic homeostasis. This suggests potential new clinical applications for entacapone beyond Parkinson’s disease (Peng et al., 2019).

  • Antioxidant Properties : Entacapone exhibits potent antioxidant activities, being more effective than Vitamin C and Vitamin E in scavenging hypochlorous acid and peroxynitrite, and inhibiting oxidative stress-induced cell death (Chen, Lü, Yao, Chen, 2016).

作用機序

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). In mammals, COMT is distributed throughout various organs with the highest activities in the liver and kidney . When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone .

Safety and Hazards

Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place . It is also advised to avoid breathing mist, gas or vapours .

将来の方向性

While lipid-based formulations (LBF) have the potential to overcome the barriers of low enzymatic stability in the gastro-intestinal lumen and poor intestinal membrane permeability, effective formulation of peptides remains challenging . Lipophilic salt (LS) technology can increase the apparent lipophilicity of peptides, making them more suitable for LBF . This could be a potential future direction for enhancing the oral delivery of Entacapone sodium salt .

特性

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。